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The Discovery and Development of PF-00489791: A Phosphodiesterase 5

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Compound of Interest		
Compound Name:	PF-00489791	
Cat. No.:	B1679666	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-00489791 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer. This document provides a comprehensive over preclinical development, and clinical evaluation of **PF-00489791**. The core mechanism of action, centered on the enhancement of cyclic guanosine m signaling, has been investigated for various therapeutic indications, most notably diabetic nephropathy. This guide synthesizes the available technical potency, preclinical and clinical study outcomes, and detailed experimental designs, to serve as a resource for researchers in the field of drug discover

Discovery and Medicinal Chemistry

PF-00489791, also known as UK-489,791, belongs to the pyrazolopyrimidine class of organic compounds. This structural class is a cornerstone for m inhibitors. The discovery of **PF-00489791** was part of a rational drug design program aimed at identifying selective inhibitors of PDE5.

Chemical Structure and Properties

- IUPAC Name: 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide
- Molecular Formula: C20H28N8O4S
- Molecular Weight: 476.6 g/mol

Synthesis

While the specific, proprietary synthesis route for **PF-00489791** is not publicly available, the general synthesis of pyrazolopyrimidinone-based PDE5 i multi-step process. A common approach starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring. Subsequent the pyrazolopyrimidinone core with appropriate side chains yields the final active pharmaceutical ingredient. For instance, the synthesis of similar ana the reaction of a β -ketoester with a hydrazine derivative to form the pyrazole core. This is followed by a series of reactions to build the pyrimidine ring necessary substituents that confer potency and selectivity for the PDE5 enzyme.

Preclinical Development

The preclinical evaluation of PF-00489791 established its potency, selectivity, and in vivo activity.

In Vitro Pharmacology

PF-00489791 is a highly potent inhibitor of the PDE5A enzyme. The primary mechanism of action is the inhibition of PDE5, which is responsible for th By inhibiting PDE5, **PF-00489791** leads to an accumulation of cGMP, resulting in vasodilation and other downstream effects.

Parameter	Value	Enzyme
IC50	1.5 nM	Phosphodiesterase 5A (PDE5A)
Table 1: In Vitro Potency of PF-00489791		

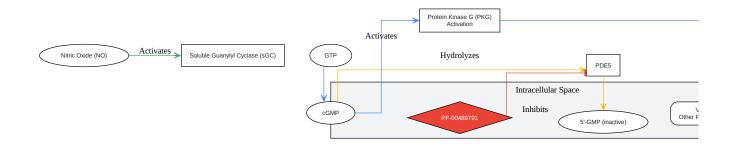
A comprehensive selectivity profile against other PDE subtypes is not detailed in publicly available literature. However, it is described as a "highly spe

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Mechanism of Action: Signaling Pathway

The mechanism of action of PF-00489791 is centered on the potentiation of the nitric oxide (NO)-cGMP signaling pathway.



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Mechanism of action of PF-00489791.

In Vivo Preclinical Studies

Preclinical studies in animal models have been conducted to assess the in vivo effects of **PF-00489791**. One notable study investigated its therapeuti experimental model of stroke in rats.

Study	Animal Model	Key Findings
Stroke Recovery	Rats with permanent middle cerebral artery occlusion	Improved functional recovery in motor score The effect was observed even though PF-0 non-brain penetrant.
Table 2: Summary of a Key In Vivo Preclinical Study of PF- 00489791		

Detailed preclinical pharmacokinetic and toxicology data are not extensively reported in the public domain.

Clinical Development

PF-00489791 has been evaluated in Phase 2 clinical trials for several indications, including diabetic nephropathy and Raynaud's phenomenon. The n trial is NCT01200394, which assessed the efficacy and safety of **PF-00489791** in patients with type 2 diabetes and overt nephropathy.

Phase 2 Clinical Trial in Diabetic Nephropathy (NCT01200394)

This multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was designed to evaluate the effect of **PF-0048979** patients with diabetic nephropathy.



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Parameter	Description			
Study Design	Randomized, double-blind, placebo-controlled, parallel-group			
Population	256 subjects with type 2 diabetes mellitus, eGFR 25-60 ml/min/1.73 m², an albumin-to-creatinine ratio (UACR) >300 mg/g.			
Intervention	PF-00489791 (20 mg) or placebo, administered orally once daily for 12 we			
Randomization Ratio	3:1 (PF-00489791 : Placebo)			
Primary Outcome	Change from baseline in UACR at Week 12.			
Secondary Outcomes	Change from baseline in UACR at Weeks 3, 6, and 16.			
Table 3: Key Aspects of the NCT01200394 Clinical Trial Protocol				
Screening [label="Screening\n(n=955)", fillcolor="#FFRandomization [label="Randomization\n(n=256)", shape=	diamond, fillcolor="#FBBC05", fontcolor="#202124"];			
Randomization [label="Randomization\n(n=256)", shape=				
Placebo_Group [label="Placebo\n(n=64)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Freatment_Period [label="12-Week Treatment Period", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Follow_Up [label="4-Week Follow-Up", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];				
<pre>End_of_Study [label="End of Study", shape=ellipse, fi</pre>	illcolor="#34A853", fontcolor="#FFFFFF"];			
Screening -> Randomization [label="Eligible Patients'	'l;			
Randomization -> Treatment_Group;				
Randomization -> Placebo_Group;				
reatment_Group -> Treatment_Period;				

Workflow of the NCT01200394 clinical trial.

The trial demonstrated that PF-00489791 was effective in reducing albuminuria.

Placebo_Group -> Treatment_Period; Treatment_Period -> Follow_Up; Follow_Up -> End_of_Study;

Outcome Measure	Result
Primary Efficacy Endpoint	
Change in UACR at Week 12	15.7% reduction with PF-00489791 compared to placebo (ratio 0.843; $95%$ interval 0.73 to 0.98).
Safety and Tolerability	
Most Common Adverse Events	Headache and upper gastrointestinal events (mild in severity).
Table 4: Key Efficacy and Safety Outcomes from the NCT01200394 Trial	

The reduction in UACR was observed as early as week 3 of treatment. However, this effect was reversible, with UACR values returning to baseline fo treatment cessation.



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Conclusion

PF-00489791 is a potent and selective PDE5 inhibitor that has shown promise in preclinical and clinical studies. Its development history highlights the targeting the NO-cGMP pathway for conditions beyond erectile dysfunction. The Phase 2 clinical trial in diabetic nephropathy demonstrated a statistic reduction in albuminuria, a key marker of kidney damage. While the development of **PF-00489791** for this indication has not progressed to Phase 3, t its investigation provide valuable insights for the continued exploration of PDE5 inhibitors in renal and cardiovascular diseases. Further research may explore its potential in other related conditions. The global highest R&D status for **PF-00489791** is currently listed as discontinued.

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